Atomoxetine

Description

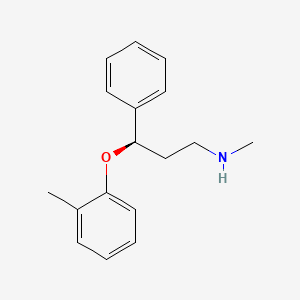

Structure

3D Structure

Properties

IUPAC Name |

(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCDTVCOLNTBX-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044297 | |

| Record name | Atomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atomoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

64-65 ºC at 0.760 mmHg | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/, 3.90e-03 g/L | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOMOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atomoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83015-26-3, 82248-59-7 | |

| Record name | Atomoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83015-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atomoxetine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083015263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, (γR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATOMOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASW034S0B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATOMOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atomoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161-165 ºC | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Atomoxetine's Preclinical Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core preclinical mechanism of action of atomoxetine, a selective norepinephrine reuptake inhibitor primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections detail its molecular interactions, neurochemical effects, and the underlying experimental methodologies, providing a comprehensive resource for the scientific community.

Molecular Target Engagement: Binding Affinities and Transporter Occupancy

This compound exhibits a high affinity and selectivity for the human norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT). In vitro studies using radioligand binding assays with clonal cell lines transfected with human transporters have quantified these affinities.

Table 1: this compound Binding Affinities (Ki) for Human Monoamine Transporters

| Transporter | Dissociation Constant (Ki) in nM |

| Norepinephrine Transporter (NET) | 5[1] |

| Serotonin Transporter (SERT) | 77[1] |

| Dopamine Transporter (DAT) | 1451[1] |

Data presented as the dissociation constant (Ki), where a lower value indicates a higher binding affinity.

In vivo studies in nonhuman primates using positron emission tomography (PET) have further elucidated the dose-dependent occupancy of this compound at NET and SERT. These studies provide crucial insights into the transporter engagement at clinically relevant plasma concentrations.

Table 2: In Vivo Transporter Occupancy of this compound in Rhesus Monkeys

| Transporter | In Vivo IC50 (ng/mL plasma) | Occupancy at Clinically Relevant Doses |

| Norepinephrine Transporter (NET) | 31 ± 10[2] | >90%[3] |

| Serotonin Transporter (SERT) | 99 ± 21 | >85% |

IC50 represents the plasma concentration of this compound required to achieve 50% occupancy of the transporter. Occupancy at clinically relevant doses (1.0-1.8 mg/kg) is also shown.

Neurochemical Effects: Modulation of Extracellular Monoamines

The primary mechanism of this compound's therapeutic action is believed to be its selective inhibition of presynaptic norepinephrine reuptake. This action leads to an increase in the extracellular concentration of norepinephrine. Preclinical in vivo microdialysis studies in rats have demonstrated a significant and selective elevation of norepinephrine and, interestingly, dopamine in the prefrontal cortex (PFC), a brain region critical for executive functions such as attention and impulse control.

Table 3: Effects of this compound on Extracellular Neurotransmitter Levels in Rat Brain

| Brain Region | Neurotransmitter | Fold Increase Over Baseline |

| Prefrontal Cortex (PFC) | Norepinephrine (NE) | 3-fold |

| Prefrontal Cortex (PFC) | Dopamine (DA) | 3-fold |

| Striatum | Dopamine (DA) | No significant change |

| Nucleus Accumbens | Dopamine (DA) | No significant change |

| Occipital Cortex | Norepinephrine (NE) | Robust increase |

| Lateral Hypothalamus | Norepinephrine (NE) | Robust increase |

| Dorsal Hippocampus | Norepinephrine (NE) | Robust increase |

| Cerebellum | Norepinephrine (NE) | Robust increase |

The increase in dopamine in the PFC is a unique aspect of this compound's profile. This is attributed to the high expression of NET and low expression of DAT in this brain region, leading to the reuptake of dopamine by NET. By inhibiting NET, this compound effectively blocks the clearance of both norepinephrine and dopamine from the synaptic cleft in the PFC. In contrast, in brain regions like the striatum and nucleus accumbens where DAT is abundant, this compound does not significantly alter dopamine levels, which may contribute to its lower potential for abuse compared to stimulant medications.

Electrophysiological Correlates of Action

Preclinical electrophysiology studies have investigated the impact of this compound on neuronal activity, particularly in the prefrontal cortex. These studies reveal that this compound administration leads to an increased firing rate of pyramidal neurons in this region. This enhanced neuronal excitability is thought to contribute to the cognitive-enhancing effects of the drug.

Table 4: Electrophysiological Effects of this compound in the Rat Prefrontal Cortex

| Parameter | Observation | Putative Mechanism |

| Firing Rate of Pyramidal Neurons | Increased | Potentiation of NMDA receptor-mediated excitatory responses. |

| Effect of Receptor Antagonists | Effect not significantly reversed by D1 or alpha-1 antagonists; potentiated by alpha-2 antagonist (yohimbine). | Suggests a primary role of increased norepinephrine acting on presynaptic alpha-2 autoreceptors to disinhibit neuronal firing. |

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of this compound for human monoamine transporters (NET, SERT, DAT).

Methodology:

-

Membrane Preparation: Clonal cell lines (e.g., HEK293) stably transfected with the human cDNA for NET, SERT, or DAT are cultured and harvested. The cells are lysed, and the cell membranes containing the transporters are isolated by centrifugation.

-

Binding Assay: The membrane preparations are incubated with a specific radioligand for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]GBR12935 for DAT) and varying concentrations of this compound.

-

Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of norepinephrine and dopamine in specific brain regions of freely moving rats following this compound administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex).

-

Microdialysis Procedure: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid at a low flow rate. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals before and after the administration of this compound (e.g., intraperitoneal injection). The concentrations of norepinephrine and dopamine in the samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The neurotransmitter concentrations are expressed as a percentage of the baseline levels collected before drug administration.

Extracellular Single-Unit Recording

Objective: To assess the effect of this compound on the firing rate of individual neurons in the prefrontal cortex of anesthetized rats.

Methodology:

-

Animal Preparation: Rats are anesthetized (e.g., with urethane) and placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the prefrontal cortex to isolate the spontaneous activity of a single pyramidal neuron.

-

Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally). In some studies, microiontophoresis is used to apply drugs directly onto the recorded neuron.

-

Data Acquisition and Analysis: The neuronal action potentials (spikes) are recorded, amplified, and analyzed to determine the firing rate (spikes per second). The firing rate before and after drug administration is compared to determine the effect of this compound. Receptor antagonists can be co-administered to investigate the underlying receptor mechanisms.

Visualizing the Mechanism of Action

Signaling Pathway of this compound

Caption: this compound's primary action on the norepinephrine transporter.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow of a typical in vivo microdialysis experiment.

Logical Relationship of this compound's Effects in the Prefrontal Cortex

Caption: this compound's downstream effects in the prefrontal cortex.

References

- 1. This compound occupies the norepinephrine transporter in a dose-dependent fashion: a PET study in nonhuman primate brain using (S,S)-[18F]FMeNER-D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Motor and Cognitive Behaviors and Brain Electrophysiological Activity of Dopamine Transporter Knockout Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Atomoxetine Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atomoxetine hydrochloride, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth overview of the discovery and synthesis of this important pharmaceutical agent. It details the initial development history, pharmacological profile, and various synthetic routes, including both early and more refined, stereoselective methods. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and processes.

Discovery and Development History

This compound was first synthesized by scientists at Eli Lilly and Company.[1][2] Initially, the compound, then known as tomoxetine or LY139603, was investigated as a potential antidepressant in the 1980s due to its mechanism as a potent inhibitor of norepinephrine reuptake.[3] While it showed some efficacy, its development for depression was discontinued.[3] In the mid-1990s, Eli Lilly revisited the compound for the treatment of ADHD.[3] This shift in focus proved successful, and this compound was approved by the U.S. Food and Drug Administration (FDA) in 2002, becoming the first non-stimulant medication approved for ADHD in children, adolescents, and adults.

Pharmacological Profile

This compound is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET), with a lower affinity for the serotonin (SERT) and dopamine (DAT) transporters. This selective inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine, particularly in the prefrontal cortex, a brain region implicated in attention and executive function. Unlike stimulant medications, this compound does not significantly increase dopamine levels in the striatum or nucleus accumbens, which is thought to contribute to its lower potential for abuse.

Binding Affinities and Pharmacokinetics

The following tables summarize key quantitative data related to the pharmacological and pharmacokinetic properties of this compound.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Transporter | Dissociation Constant (Ki) in nM |

| Norepinephrine Transporter (NET) | 5 |

| Serotonin Transporter (SERT) | 77 |

| Dopamine Transporter (DAT) | 1451 |

Table 2: Pharmacokinetic Properties of this compound Hydrochloride

| Parameter | Value |

| Bioavailability | 63% (Extensive Metabolizers), 94% (Poor Metabolizers) |

| Protein Binding | 98% (primarily to albumin) |

| Metabolism | Primarily via CYP2D6 to 4-hydroxythis compound |

| Elimination Half-life | ~5 hours (Extensive Metabolizers), ~21.6 hours (Poor Metabolizers) |

| Excretion | >80% in urine, <17% in feces |

| Tmax | 1-2 hours |

Mechanism of Action Signaling Pathway

The therapeutic effect of this compound is primarily attributed to its selective inhibition of the norepinephrine transporter. The following diagram illustrates this mechanism.

References

Atomoxetine Enantiomers: A Technical Guide to Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), is a non-stimulant medication primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It exists as a chiral molecule with two enantiomers: (R)-(-)-atomoxetine and (S)-(+)-atomoxetine. The pharmacological activity of this compound is stereoselective, with the (R)-enantiomer being the therapeutically active form. This technical guide provides an in-depth analysis of the pharmacological properties of this compound enantiomers, focusing on their differential activity at monoamine transporters. The information presented herein is intended to support research, drug discovery, and development efforts in neuropsychopharmacology.

Data Presentation

The pharmacological selectivity of this compound is defined by its binding affinity (Ki) and inhibitory concentration (IC50) at the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). The following tables summarize the quantitative data for the enantiomers of this compound.

Table 1: Binding Affinity (Ki) of this compound for Human Monoamine Transporters

| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |

| (R)-Atomoxetine | 5 | 77 | 1451 |

Data from a study investigating the interaction of this compound with monoamine transporters[1].

Table 2: In Vivo Transporter Occupancy (IC50) of this compound in Rhesus Monkeys

| Transporter | IC50 (ng/mL plasma) |

| NET | 31 ± 10 |

| SERT | 99 ± 21 |

Data from a PET imaging study in rhesus monkeys[2][3].

Table 3: Relative Potency of this compound Enantiomers

| Enantiomer | Relative Potency at NET |

| (R)-Atomoxetine | ~9 times more potent |

| (S)-Atomoxetine | Less potent |

(R)-atomoxetine is approximately nine times more potent as a norepinephrine reuptake inhibitor than the S(+) isomer[4].

Experimental Protocols

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a method for determining the binding affinity of this compound enantiomers to the norepinephrine transporter using [3H]nisoxetine, a selective radioligand for NET.

a) Membrane Preparation:

-

Rat brain tissue (e.g., cerebral cortex) is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 20,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and centrifuged again.

-

The final pellet is resuspended in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl to a final protein concentration of approximately 1 mg/mL.

b) Binding Assay:

-

The assay is performed in a 96-well plate with a final volume of 250 µL.

-

To each well, add:

-

50 µL of membrane preparation.

-

50 µL of various concentrations of the test compound ((R)- or (S)-atomoxetine).

-

50 µL of [3H]nisoxetine (final concentration ~1 nM).

-

100 µL of incubation buffer.

-

-

For determining non-specific binding, a high concentration of a competing ligand (e.g., 1 µM desipramine) is added instead of the test compound.

-

The plate is incubated for 2 hours at 4°C.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI).

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

c) Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Norepinephrine Uptake Assay

This protocol measures the functional inhibition of the norepinephrine transporter by this compound enantiomers.

a) Synaptosome Preparation:

-

Brain tissue (e.g., hypothalamus or cerebral cortex) is homogenized in a sucrose buffer (e.g., 0.32 M sucrose).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) containing appropriate ions and glucose.

b) Uptake Assay:

-

Synaptosomes are pre-incubated with various concentrations of the test compound ((R)- or (S)-atomoxetine) for a short period (e.g., 10-15 minutes) at 37°C.

-

The uptake reaction is initiated by adding [3H]norepinephrine (final concentration in the low nanomolar range).

-

The incubation is carried out for a short duration (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to separate the synaptosomes from the extracellular medium.

-

The radioactivity accumulated inside the synaptosomes is measured by scintillation counting.

c) Data Analysis:

-

The inhibitory effect of the test compound is calculated as a percentage of the control uptake (in the absence of the inhibitor).

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a method for the analytical separation of (R)- and (S)-atomoxetine.

a) Chromatographic System:

-

Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane, isopropanol (IPA), diethylamine (DEA), and trifluoroacetic acid (TFA) in a ratio of approximately 85:15:0.15:0.2 (v/v/v/v)[5].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 270 nm.

b) Sample Preparation:

-

Dissolve the racemic this compound hydrochloride or the individual enantiomers in the mobile phase to a suitable concentration.

c) Procedure:

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the enantiomers using the UV detector.

-

The two enantiomers will have different retention times, allowing for their separation and quantification.

Visualizations

Caption: Signaling pathway of norepinephrine reuptake and its inhibition by (R)-atomoxetine.

Caption: Experimental workflow for the stereoselective pharmacological profiling of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Determination of the enantiomer and positional isomer impurities in this compound hydrochloride with liquid chromatography using polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Atomoxetine's Molecular Landscape Beyond Norepinephrine Transporter Inhibition: A Technical Guide

For Immediate Release

[City, State] – [Date] – While atomoxetine is well-established as a selective norepinephrine transporter (NET) inhibitor for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), a growing body of evidence reveals a broader spectrum of molecular interactions that may contribute to its therapeutic effects and side-effect profile. This technical guide provides an in-depth analysis of this compound's molecular targets beyond NET, offering researchers, scientists, and drug development professionals a comprehensive resource on its pharmacodynamics. The document summarizes quantitative binding data, details key experimental methodologies, and visualizes associated signaling pathways and workflows.

Overview of Non-NET Molecular Targets

This compound's primary mechanism of action is the potent and selective inhibition of the presynaptic norepinephrine transporter, leading to increased norepinephrine levels in the synaptic cleft.[1][2][3] However, research has identified several other molecular targets with which this compound interacts at clinically relevant concentrations. These include:

-

Serotonin Transporter (SERT): this compound exhibits binding affinity for the serotonin transporter, suggesting a potential modulation of the serotonergic system.[4][5]

-

N-methyl-D-aspartate (NMDA) Receptors: Studies have demonstrated that this compound can act as an antagonist at NMDA receptors, indicating a role for the glutamatergic system in its mechanism of action.

-

Voltage-Gated Sodium Channels (VGSCs): this compound has been shown to inhibit voltage-gated sodium channels, particularly Nav1.2 and Nav1.5, in a state-dependent manner.

Quantitative Analysis of Molecular Interactions

The following tables summarize the quantitative data on this compound's binding affinity and inhibitory concentrations for its primary and secondary molecular targets.

Table 1: Monoamine Transporter Binding Affinities of this compound

| Transporter | Species | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | Human | 5 | |

| Norepinephrine Transporter (NET) | Human | 5.4 | |

| Serotonin Transporter (SERT) | Human | 77 | |

| Serotonin Transporter (SERT) | Human | 87 | |

| Dopamine Transporter (DAT) | Human | 1451 |

Table 2: Inhibitory Concentrations (IC50) of this compound at Non-NET Targets

| Target | Experimental System | IC50 | Reference |

| NMDA Receptors | Cultured rodent cortical and hippocampal neurons | ~3 µM | |

| Voltage-Gated Sodium Channel (Nav1.2) | HEK293 cells (resting state) | 45.57 µM | |

| Voltage-Gated Sodium Channel (Nav1.2) | HEK293 cells (inactivated state) | 10.16 µM | |

| Voltage-Gated Sodium Channel (hNav1.5) | HEK293 cells (inactivated state) | 2-3 µM | |

| hERG Potassium Channels | - | 6.3 µM | |

| Serotonin Transporter (SERT) | Rhesus monkey brain (in vivo PET) | 99 ± 21 ng/mL (plasma) | |

| Norepinephrine Transporter (NET) | Rhesus monkey brain (in vivo PET) | 31 ± 10 ng/mL (plasma) |

Key Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for NET, SERT, and DAT.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured under standard conditions.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

-

-

Binding Assay:

-

Membrane preparations are incubated with a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]WIN 35,428 for DAT) at a fixed concentration.

-

A range of concentrations of this compound is added to compete with the radioligand for binding to the transporter.

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET, fluoxetine for SERT, cocaine for DAT).

-

-

Data Analysis:

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor and VGSC Inhibition

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents and voltage-gated sodium channel currents.

Methodology:

-

Cell Preparation:

-

For NMDA receptor studies, primary cultures of rodent cortical or hippocampal neurons are prepared. Alternatively, HEK293 cells are transiently transfected with cDNAs encoding specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

-

For VGSC studies, HEK293 cells stably expressing the desired sodium channel subtype (e.g., Nav1.2 or hNav1.5) are used.

-

-

Electrophysiological Recording:

-

The whole-cell configuration of the patch-clamp technique is employed.

-

Cells are voltage-clamped at a holding potential (e.g., -60 mV).

-

For NMDA receptor recordings, currents are evoked by the application of NMDA and its co-agonist, glycine.

-

For VGSC recordings, currents are elicited by depolarizing voltage steps.

-

-

Drug Application and Data Analysis:

-

A baseline current is established before the application of this compound at various concentrations.

-

The percentage of current inhibition by this compound is calculated.

-

Dose-response curves are generated, and the IC50 value is determined by fitting the data with a Hill equation.

-

To investigate the state-dependence of VGSC inhibition, the holding potential is varied to favor either the resting or inactivated state of the channels.

-

Visualizing Molecular Interactions and Workflows

This compound's Multi-Target Interaction Profile

Caption: Overview of this compound's primary and secondary molecular targets.

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for determining this compound's binding affinity at monoamine transporters.

Signaling Pathway of this compound at the Noradrenergic Synapse

Caption: this compound's inhibitory action at the norepinephrine transporter (NET).

Conclusion

The molecular pharmacology of this compound extends beyond its well-characterized effects on the norepinephrine transporter. Its interactions with the serotonin transporter, NMDA receptors, and voltage-gated sodium channels at clinically relevant concentrations suggest a more complex mechanism of action than previously understood. These off-target activities may contribute to both the therapeutic efficacy and the adverse effect profile of this compound. Further research into these secondary targets is warranted to fully elucidate the clinical implications of this multi-target engagement and to inform the development of future therapeutics with improved specificity and efficacy. This guide provides a foundational resource for professionals in the field to build upon in their ongoing research and development efforts.

References

- 1. This compound: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical doses of this compound significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

Atomoxetine Pharmacodynamics in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of atomoxetine in rodent models, a critical area of study for understanding its therapeutic mechanism of action in Attention-Deficit/Hyperactivity Disorder (ADHD) and for the development of novel therapeutics. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's effects at the molecular, cellular, and systemic levels in preclinical research.

Core Pharmacodynamic Profile of this compound

This compound is a selective norepinephrine reuptake inhibitor that primarily acts on the presynaptic norepinephrine transporter (NET).[1][2][3] This inhibition leads to an increase in the extracellular concentration of norepinephrine throughout the brain.[2] A unique aspect of its mechanism, particularly relevant to its efficacy in ADHD, is its effect on dopamine levels in the prefrontal cortex (PFC).[1] Due to the low expression of dopamine transporters (DAT) in the PFC, norepinephrine transporters are also responsible for the reuptake of dopamine in this region. Consequently, by blocking NET, this compound also elevates extracellular dopamine levels specifically in the PFC, without significantly affecting dopamine concentrations in other brain regions like the striatum or nucleus accumbens. This region-specific dopaminergic enhancement is thought to contribute to its therapeutic effects on executive function and attention, with a lower potential for abuse compared to traditional stimulants.

Quantitative Data: Transporter Affinity and Neurotransmitter Modulation

The following tables summarize the key quantitative findings from various rodent studies, providing a comparative look at this compound's binding affinities and its impact on extracellular neurotransmitter levels.

Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters

| Transporter | Dissociation Constant (Ki) in nM | Species/System | Reference |

| Norepinephrine Transporter (NET) | 5 | Human (clonal cell lines) | |

| Serotonin Transporter (SERT) | 77 | Human (clonal cell lines) | |

| Dopamine Transporter (DAT) | 1451 | Human (clonal cell lines) |

Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in Rodent Brain

| Brain Region | Neurotransmitter | Fold Increase (vs. baseline) | Species | Reference |

| Prefrontal Cortex (PFC) | Norepinephrine | ~3-fold | Rat | |

| Prefrontal Cortex (PFC) | Dopamine | ~3-fold | Rat | |

| Striatum | Dopamine | No significant change | Rat | |

| Nucleus Accumbens | Dopamine | No significant change | Rat | |

| Occipital Cortex | Norepinephrine | Robust increase | Rat | |

| Lateral Hypothalamus | Norepinephrine | Robust increase | Rat | |

| Dorsal Hippocampus | Norepinephrine | Robust increase | Rat | |

| Cerebellum | Norepinephrine | Robust increase | Rat |

Key Signaling Pathways and Mechanisms of Action

The primary mechanism of this compound is the blockade of the norepinephrine transporter. This action initiates a cascade of downstream effects that are believed to underlie its therapeutic efficacy.

Beyond its primary action on NET, research in rodent models has revealed that this compound can influence other signaling pathways and neuronal processes. Chronic administration has been shown to alter the expression of certain genes and proteins in the prefrontal cortex. For example, long-term treatment in young rats has been associated with increased expression of GABA-A receptor subunits and SNAP-25, a protein involved in synaptic vesicle docking and neurotransmitter release. Furthermore, some studies suggest that this compound may act as an NMDA receptor antagonist at therapeutic concentrations in rat cortical neurons. Chronic treatment has also been observed to reduce the protein content of the NR2B subunit of the NMDA receptor in Sprague Dawley rats. Additionally, this compound treatment in spontaneously hypertensive rats (SHR), an animal model of ADHD, has been shown to decrease the expression of dopamine D2 receptors in the PFC, striatum, and hypothalamus in a dose-dependent manner.

Experimental Protocols in Rodent Models

The following sections detail the methodologies for key experiments used to elucidate the pharmacodynamics of this compound in rodents.

In Vivo Microdialysis for Neurotransmitter Quantification

This technique is crucial for measuring extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Objective: To quantify changes in extracellular norepinephrine and dopamine in the prefrontal cortex and other brain regions following this compound administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane)

-

Guide cannula

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-EC)

-

This compound hydrochloride

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small hole at the stereotaxic coordinates corresponding to the target brain region (e.g., prefrontal cortex).

-

Implant a guide cannula and secure it with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a 2-3 hour equilibration period.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound (e.g., 3 mg/kg, i.p.).

-

Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using HPLC-EC to quantify the concentrations of norepinephrine and dopamine.

-

-

Data Analysis:

-

Express the post-administration neurotransmitter concentrations as a percentage of the baseline levels.

-

Receptor Binding Assays

These assays are used to determine the affinity of a drug for specific receptors or transporters.

Objective: To determine the dissociation constants (Ki) of this compound for the norepinephrine, serotonin, and dopamine transporters.

Materials:

-

Clonal cell lines transfected with human NET, SERT, or DAT.

-

Radioligands specific for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]GBR12935 for DAT).

-

This compound hydrochloride at various concentrations.

-

Scintillation counter.

-

Cell membrane preparations.

Procedure:

-

Membrane Preparation:

-

Harvest cells expressing the transporter of interest and prepare cell membranes through homogenization and centrifugation.

-

-

Binding Assay:

-

Incubate the cell membrane preparations with a fixed concentration of the specific radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Immunohistochemistry for Protein Expression

This technique allows for the visualization and semi-quantification of protein expression in specific brain regions.

Objective: To assess changes in the expression of proteins such as dopamine D2 receptors or c-Fos following this compound treatment.

Materials:

-

Rodent brain tissue sections (from control and this compound-treated animals).

-

Primary antibodies specific to the protein of interest (e.g., anti-D2 receptor antibody).

-

Secondary antibodies conjugated to a fluorescent marker or an enzyme.

-

Microscope (light or fluorescence).

-

Image analysis software.

Procedure:

-

Tissue Preparation:

-

Perfuse the animals and fix the brain tissue.

-

Cryoprotect and section the brain tissue using a cryostat or vibratome.

-

-

Immunostaining:

-

Incubate the tissue sections with the primary antibody.

-

Wash the sections and incubate with the secondary antibody.

-

Mount the stained sections on slides.

-

-

Imaging and Analysis:

-

Visualize the stained sections under a microscope.

-

Capture images and use image analysis software to quantify the intensity and distribution of the staining, which corresponds to protein expression levels.

-

Conclusion

The pharmacodynamic profile of this compound in rodent models is well-characterized, with its primary mechanism of action being the selective inhibition of the norepinephrine transporter. This leads to increased extracellular levels of norepinephrine throughout the brain and a unique, region-specific increase in dopamine in the prefrontal cortex. These neurochemical changes are believed to drive the downstream effects on neuronal signaling and gene expression that contribute to its therapeutic efficacy in ADHD. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel compounds with similar or improved pharmacodynamic properties. A thorough understanding of these preclinical findings is essential for translating basic research into clinical applications.

References

- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of this compound for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the attention deficit/hyperactivity disorder drug this compound on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altered gene expression in the prefrontal cortex of young rats induced by the ADHD drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Development of Atomoxetine Analogues: A Technical Guide for Drug Discovery Professionals

Introduction

Atomoxetine, marketed under the brand name Strattera®, is a selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations.[1] Unlike stimulant medications, this compound has a lower potential for abuse, making it a valuable therapeutic alternative. The development of novel this compound analogues aims to improve upon its therapeutic profile by enhancing efficacy, refining selectivity, and optimizing pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the core aspects of early-phase this compound analogue development, tailored for researchers, scientists, and drug development professionals.

Core Concepts in this compound Analogue Development

The early-phase development of this compound analogues is a multidisciplinary effort that integrates synthetic chemistry, in vitro and in vivo pharmacology, and pharmacokinetic profiling. The primary objective is to identify and characterize new chemical entities (NCEs) with superior properties compared to the parent compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by binding to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1] Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.

The norepinephrine signaling pathway is a complex cascade involving G-protein coupled receptors (GPCRs). Upon release from the presynaptic neuron, norepinephrine binds to adrenergic receptors on the postsynaptic membrane. These receptors, such as the β-adrenergic receptors, are coupled to a stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3][4] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a cellular response. By blocking norepinephrine reuptake, this compound and its analogues prolong the availability of norepinephrine in the synapse, leading to sustained activation of these downstream signaling pathways.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship is fundamental to understanding how chemical modifications to the this compound scaffold influence its biological activity. The core structure of this compound is (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. Key areas for modification include the phenoxy ring, the phenyl ring, and the N-methylpropylamine side chain.

The primary goal of SAR studies is to enhance potency at the norepinephrine transporter (NET) while maintaining or improving selectivity over the serotonin transporter (SERT) and the dopamine transporter (DAT).

| Compound | R | X | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Reference |

| This compound | H | 2-CH3 | 5 | 77 | 1451 | |

| Analogue 1 | H | 4-F | - | - | - | - |

| Analogue 2 | 2-F | 2-CH3 | - | - | - | - |

| Analogue 3 | 4-F | 2-CH3 | - | - | - | - |

| (R)-8 | 2-NH2 | H | - | 22 | 20 |

Note: A comprehensive SAR table requires more extensive data from the literature which is not fully available in the initial search results. The table above serves as a template.

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound analogues generally follows established routes for the parent compound, with modifications to introduce desired substituents. A common approach involves the preparation of a key intermediate, N-methyl-3-phenyl-3-hydroxy-propylamine, followed by a Williamson ether synthesis to introduce the substituted phenoxy group.

General Procedure for the Synthesis of (R)-N-methyl-3-(substituted-phenoxy)-3-phenylpropan-1-amine:

-

Preparation of N-methyl-3-phenyl-3-hydroxy-propylamine: This intermediate can be synthesized via the reduction of 3-methylamino-1-phenyl-propanone, which is obtained from the Mannich reaction of acetophenone, formaldehyde, and methylamine. Chiral reduction methods are employed to obtain the desired (R)-enantiomer.

-

Williamson Ether Synthesis: The hydroxyl group of (R)-N-methyl-3-phenyl-3-hydroxy-propylamine is deprotonated with a strong base, such as sodium hydride, in an aprotic solvent like DMF or THF. The resulting alkoxide is then reacted with a substituted fluorobenzene or chlorobenzene to yield the desired this compound analogue.

-

Purification and Characterization: The final product is purified by column chromatography and characterized by techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay is crucial for determining the potency of this compound analogues at the norepinephrine transporter.

Protocol using Radiolabeled Norepinephrine:

-

Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293 or SK-N-BE(2)C cells.

-

Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., desipramine) in a suitable buffer.

-

Assay Procedure:

-

Plate the hNET-expressing cells in a 96-well plate and allow them to adhere.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the test compounds or vehicle for a specified time.

-

Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE).

-

Incubate for a defined period to allow for norepinephrine uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Detection and Analysis:

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor) from the total uptake.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Assessment of Efficacy in Animal Models of ADHD

Animal models are essential for evaluating the behavioral effects of this compound analogues. The 5-Choice Serial Reaction Time Task (5-CSRTT) is a widely used operant conditioning paradigm to assess attention and impulsivity in rodents.

5-Choice Serial Reaction Time Task (5-CSRTT) Protocol:

-

Apparatus: The task is conducted in an operant chamber with five apertures arranged on a curved wall. Each aperture can be illuminated, and a food dispenser provides rewards.

-

Animal Training:

-

Food-restrict the rats to 85-90% of their free-feeding weight.

-

Habituate the animals to the operant chamber.

-

Train the rats to associate a nose-poke into an illuminated aperture with a food reward.

-

Gradually increase the difficulty of the task by decreasing the stimulus duration and introducing a variable inter-trial interval.

-

-

Drug Testing:

-

Once the animals have reached a stable baseline performance, administer the this compound analogue or vehicle at various doses prior to the test session.

-

Record key performance measures, including:

-

Accuracy: The percentage of correct responses.

-

Omissions: The number of trials with no response.

-

Premature Responses: Responses made before the stimulus is presented (a measure of impulsivity).

-

Perseverative Responses: Repeated nose-pokes into an aperture after a correct response.

-

-

-

Data Analysis: Analyze the data to determine the effect of the compound on attention (accuracy and omissions) and impulsivity (premature responses).

Physicochemical Properties and Pharmacokinetics

The success of an this compound analogue is not solely dependent on its potency and selectivity but also on its physicochemical and pharmacokinetic properties.

Key Physicochemical Parameters

-

Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross the blood-brain barrier (BBB) and reach its target in the central nervous system. A moderate lipophilicity is generally desirable.

-

pKa: The ionization state of a compound at physiological pH affects its solubility, permeability, and binding to its target and off-target proteins.

-

Solubility: Adequate aqueous solubility is necessary for oral absorption and formulation.

| Property | This compound | Desired Range for Analogues |

| LogP | 3.9 | 2 - 4 |

| pKa | 9.23 | 8 - 10 |

| Aqueous Solubility | 27.8 mg/mL | > 10 µg/mL |

Data for this compound from reference.

Pharmacokinetic Profile

The pharmacokinetic profile of an this compound analogue determines its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6. This can lead to significant inter-individual variability in plasma concentrations due to genetic polymorphisms in this enzyme. A key goal in analogue development is to design compounds with reduced reliance on a single polymorphic enzyme for their metabolism, leading to a more predictable pharmacokinetic profile.

-

Half-life (t1/2): The half-life of a drug determines the dosing frequency. A longer half-life may allow for once-daily dosing, improving patient compliance.

-

Oral Bioavailability (F%): High oral bioavailability is desirable to ensure that a sufficient amount of the drug reaches the systemic circulation after oral administration.

Conclusion

The early-phase development of this compound analogues is a complex but promising area of research in the quest for improved treatments for ADHD. By systematically exploring the structure-activity relationships, employing robust in vitro and in vivo screening assays, and optimizing physicochemical and pharmacokinetic properties, researchers can identify novel candidates with the potential for enhanced therapeutic benefit. This guide provides a foundational framework for professionals engaged in this important endeavor, highlighting the key considerations and experimental approaches necessary for successful drug discovery in this space.

References

The Structural Dance of Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of Atomoxetine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT). This selectivity profile minimizes the side effects associated with the modulation of other monoamine systems. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel NET inhibitors with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the structural-activity relationship (SAR) of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Structural Features of this compound

The this compound molecule can be dissected into three key structural components, each playing a crucial role in its interaction with the norepinephrine transporter:

-

The (R)-N-Methyl-3-phenylpropan-1-amine Backbone: This chiral core element is fundamental for the correct orientation of the molecule within the NET binding pocket. The stereochemistry at the C3 position is critical for high-affinity binding.

-

The Unsubstituted Phenyl Ring: This aromatic ring is involved in crucial binding interactions within the transporter.

-

The ortho-Tolyloxy Moiety: This substituted phenoxy group significantly influences the potency and selectivity of the molecule.

Systematic modifications of these three regions have provided valuable insights into the structural requirements for potent and selective NET inhibition.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a series of this compound derivatives, focusing on their binding affinities for the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), and human dopamine transporter (hDAT).

Table 1: Effect of N-Substitution on the Propylamine Chain

| Compound | N-Substitution | hNET Kᵢ (nM) | hSERT Kᵢ (nM) | hDAT Kᵢ (nM) | hNET/hSERT Selectivity | hNET/hDAT Selectivity |

| This compound | -CH₃ | 4.5 | 77 | 1451 | 17 | 322 |

| Analog 1 | -H | 13 | 338 | 2900 | 26 | 223 |

| Analog 2 | -CH₂CH₃ | 16 | 230 | 3500 | 14 | 219 |

| Analog 3 | -CH(CH₃)₂ | 48 | 890 | >10000 | 19 | >208 |

Data synthesized from published literature.

Interpretation: The data clearly indicates that a methyl group on the nitrogen atom provides the optimal balance of potency and selectivity. Both the unsubstituted amine (Analog 1) and larger alkyl groups (Analogs 2 and 3) lead to a decrease in affinity for hNET.

Table 2: Effect of Substitution on the Phenyl Ring

| Compound | Phenyl Substitution | hNET Kᵢ (nM) | hSERT Kᵢ (nM) | hDAT Kᵢ (nM) | hNET/hSERT Selectivity | hNET/hDAT Selectivity |

| This compound | Unsubstituted | 4.5 | 77 | 1451 | 17 | 322 |

| Analog 4 | 4-F | 2.8 | 105 | 850 | 38 | 304 |

| Analog 5 | 4-Cl | 3.1 | 150 | 980 | 48 | 316 |

| Analog 6 | 4-CH₃ | 8.9 | 250 | 2100 | 28 | 236 |

| Analog 7 | 3,4-diCl | 1.5 | 85 | 650 | 57 | 433 |

Data synthesized from published literature.

Interpretation: Substitution on the phenyl ring can modulate potency. Electron-withdrawing groups, such as fluorine and chlorine at the 4-position, can enhance NET affinity. The 3,4-dichloro substitution (Analog 7) resulted in the most potent analog in this series, suggesting that this region of the binding pocket can accommodate and favorably interact with substituted phenyl rings.

Table 3: Effect of Substitution on the ortho-Tolyloxy Ring

| Compound | ortho-Tolyloxy Substitution | hNET Kᵢ (nM) | hSERT Kᵢ (nM) | hDAT Kᵢ (nM) | hNET/hSERT Selectivity | hNET/hDAT Selectivity |

| This compound | 2-CH₃ | 4.5 | 77 | 1451 | 17 | 322 |

| Analog 8 | 2-F | 3.9 | 65 | 1200 | 17 | 308 |

| Analog 9 | 2-Cl | 4.2 | 80 | 1350 | 19 | 321 |

| Analog 10 | 2-OCH₃ | 15 | 350 | 4500 | 23 | 300 |

| Analog 11 | 3-CH₃ | 25 | 550 | >10000 | 22 | >400 |

| Analog 12 | 4-CH₃ | 18 | 420 | 8500 | 23 | 472 |

Data synthesized from published literature.

Interpretation: The position of the substituent on the phenoxy ring is critical. The ortho position is highly preferred. Moving the methyl group to the meta (Analog 11) or para (Analog 12) position significantly reduces NET affinity. Other small substituents at the ortho position, such as fluorine (Analog 8) and chlorine (Analog 9), are well-tolerated. A larger group like methoxy (Analog 10) decreases potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Protocol 1: Radiolabeled Norepinephrine Transporter (NET) Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the norepinephrine transporter.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET).

-

[³H]Nisoxetine (a high-affinity radioligand for NET).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

Test compounds (this compound derivatives) at various concentrations.

-

Non-specific binding control: 10 µM Desipramine.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Cell Membrane Preparation:

-

Harvest hNET-expressing HEK293 cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer to a protein concentration of 100-200 µg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of the cell membrane preparation to each well.

-

Add 25 µL of the test compound or vehicle control.

-

Add 25 µL of [³H]Nisoxetine to a final concentration of approximately 1 nM.

-

For non-specific binding, add 25 µL of 10 µM desipramine.

-

Incubate the plate at 4°C for 2 hours.

-

-

Termination and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filter discs in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Protocol 2: Fluorescence-Based Norepinephrine Transporter (NET) Uptake Assay

This assay measures the functional inhibition of norepinephrine uptake into cells expressing the NET.

Materials:

-

HEK293 cells stably expressing hNET.

-

A fluorescent substrate for NET (e.g., a commercially available dye that mimics biogenic amines).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test compounds (this compound derivatives) at various concentrations.

-

Reference inhibitor: Desipramine.

-

A fluorescence plate reader capable of bottom-reading.

Procedure:

-

Cell Plating:

-

Seed hNET-expressing HEK293 cells into a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

-

Compound Incubation:

-

Remove the culture medium and wash the cells once with assay buffer.

-

Add 100 µL of assay buffer containing the test compound or reference inhibitor at various concentrations to the wells.

-

Pre-incubate the plate at 37°C for 10-20 minutes.

-

-

Uptake Measurement:

-

Add the fluorescent NET substrate to each well according to the manufacturer's instructions.

-

Immediately begin measuring the fluorescence intensity kinetically over a period of 10-30 minutes using a fluorescence plate reader (Excitation/Emission wavelengths will be specific to the dye used).

-

-

Data Analysis:

-

The rate of fluorescence increase is proportional to the rate of NET-mediated uptake.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Visualizations

Norepinephrine Transporter (NET) Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at a noradrenergic synapse.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for conducting structure-activity relationship studies of this compound derivatives.

Conclusion

The structural-activity relationship of this compound derivatives provides a clear roadmap for the design of novel norepinephrine reuptake inhibitors. The key takeaways for medicinal chemists and drug development professionals are:

-

Stereochemistry is paramount: The (R)-configuration at the 3-position of the propanamine chain is essential for high-affinity NET binding.

-

N-Methyl is optimal: While some variation is tolerated, the N-methyl group provides the best combination of potency and selectivity.

-

Phenyl ring allows for modulation: Substitutions, particularly with electron-withdrawing groups in the para-position, can enhance NET affinity.

-

The ortho-tolyloxy group is critical for selectivity: The ortho-methyl group is crucial for high potency, and its placement is highly specific.

By leveraging this detailed understanding of the SAR of this compound, researchers can continue to develop next-generation norepinephrine reuptake inhibitors with tailored pharmacological profiles for the treatment of ADHD and other neurological disorders. The experimental protocols and workflows provided herein offer a practical guide for the evaluation of these novel chemical entities.

References

Off-Label Therapeutic Potential of Atomoxetine: A Technical Guide for Researchers and Drug Development Professionals

Foreword: This technical guide provides an in-depth review of the emerging off-label therapeutic applications of atomoxetine, a selective norepinephrine reuptake inhibitor. While officially approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), a growing body of preclinical and clinical research suggests its potential efficacy in a range of other neurological and psychiatric conditions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the core pharmacology, clinical evidence, and experimental methodologies related to this compound's off-label use. All data is presented with the aim of facilitating further investigation and development in this promising area of pharmacotherapy.

Core Pharmacology and Mechanism of Action

This compound is a potent and highly selective inhibitor of the presynaptic norepinephrine transporter (NET).[1] This inhibition leads to increased concentrations of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[2] Unlike many psychostimulants, this compound has minimal affinity for dopamine (DAT) or serotonin (SERT) transporters in most brain regions.[2] However, due to the low expression of DAT in the prefrontal cortex, this compound can also indirectly increase dopamine levels in this region by inhibiting its reuptake via the NET.[2][3] This dual noradrenergic and dopaminergic enhancement in the prefrontal cortex is believed to be the primary mechanism underlying its therapeutic effects in ADHD and is the basis for its exploration in other cognitive and behavioral disorders. Recent studies have also suggested that this compound may act as an N-methyl-D-aspartate (NMDA) receptor antagonist, indicating a potential role for the glutamatergic system.

Off-Label Therapeutic Areas of Investigation

Research into the off-label use of this compound has focused on conditions where noradrenergic and/or prefrontal cortex dysfunction is implicated. The following sections detail the evidence for its potential application in several key areas.

Binge Eating Disorder (BED)

The rationale for using this compound in BED stems from its potential to reduce impulsivity and enhance cognitive control, core features of the disorder.

A key randomized, placebo-controlled trial investigated the efficacy of this compound in adults with BED.

| Outcome Measure | This compound Group | Placebo Group | Statistical Significance |

| Change in Binge Episode Frequency (episodes/week) | |||

| Mean Difference in Rate of Change | - | - | p = 0.018 |

| Endpoint Daily Dose | 106 (±21) mg/day | N/A | - |

| Discontinuation due to Adverse Events | 3 out of 20 patients | 1 out of 20 patients | - |

Table 1: Efficacy of this compound in Binge Eating Disorder (McElroy et al., 2007).

-

Study Design: A 10-week, single-center, randomized, double-blind, placebo-controlled trial.

-

Participants: 40 outpatients meeting the DSM-IV-TR criteria for BED.

-

Intervention: Flexible dosing of this compound (40-120 mg/day) or placebo.

-

Primary Outcome Measure: Frequency of binge-eating episodes.

-

Analysis: A longitudinal analysis of the intent-to-treat sample, with the treatment-by-time interaction as the measure of effect.

Cognitive Impairment

This compound's pro-cognitive effects in the prefrontal cortex have prompted its investigation in various conditions characterized by cognitive deficits.

A Phase II trial explored this compound as a potential disease-modifying therapy in individuals with MCI due to Alzheimer's disease.

While the study was not powered for cognitive outcomes, it yielded significant biomarker changes.

| Biomarker | This compound vs. Placebo | Statistical Significance |

| Cerebrospinal Fluid (CSF) Total Tau | Significant Reduction | p < 0.05 |

| CSF Phosphorylated Tau (pTau181) | Significant Reduction | p < 0.05 |

| CSF Amyloid-β42 | No Significant Change | - |

Table 2: Biomarker Changes in MCI due to Alzheimer's Disease with this compound Treatment (Levey et al.).

-

Study Design: A single-center, 12-month, double-blind, placebo-controlled crossover trial.

-

Participants: 39 individuals with MCI and biomarker evidence of Alzheimer's disease.

-

Intervention: Participants were randomized to receive either this compound or placebo for 6 months, followed by a crossover to the other treatment for the subsequent 6 months.

-

Assessments: Collected at baseline, 6 months (crossover), and 12 months.

-

Primary Outcomes: Safety, tolerability, and CSF biomarkers of target engagement and neuroinflammation.

-